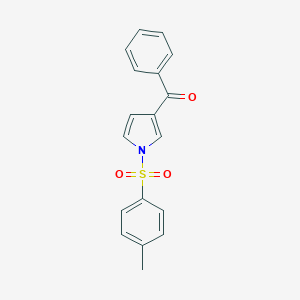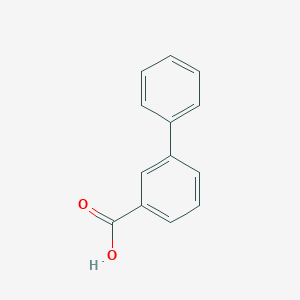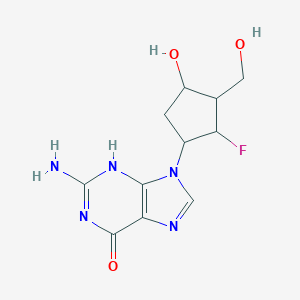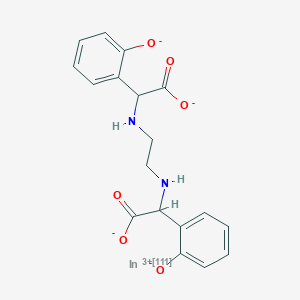
In-Ehpg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
In-Ehpg, also known as N-(2-hydroxypropyl) methacrylamide (HPMA), is a synthetic polymer that has been extensively used in the field of drug delivery. The unique properties of In-Ehpg make it an ideal candidate for the development of new drug delivery systems.
作用機序
The mechanism of action of In-Ehpg-based drug delivery systems depends on the type of drug being delivered and the targeted site of action. In general, the polymer encapsulates the drug and delivers it to the target site, where it is released in a controlled manner. The release rate of the drug can be modulated by changing the properties of the polymer, such as its molecular weight and hydrophilicity.
生化学的および生理学的効果
In-Ehpg-based drug delivery systems have been shown to have minimal toxicity and immunogenicity in vitro and in vivo. The polymer is biodegradable and is cleared from the body through the kidneys. The biochemical and physiological effects of In-Ehpg-based drug delivery systems depend on the type of drug being delivered and the targeted site of action.
実験室実験の利点と制限
In-Ehpg-based drug delivery systems offer several advantages for lab experiments, including their ability to encapsulate a wide range of drugs, their biocompatibility and biodegradability, and their ability to deliver drugs in a controlled manner. However, there are also some limitations to using In-Ehpg-based drug delivery systems in lab experiments, including the difficulty in synthesizing the polymer and the need for specialized equipment to characterize its properties.
将来の方向性
There are several future directions for the development of In-Ehpg-based drug delivery systems. These include the development of new methods for synthesizing the polymer, the optimization of the properties of the polymer for specific applications, and the testing of the polymer in clinical trials. Other future directions include the development of new drug delivery systems based on In-Ehpg, such as targeted drug delivery systems and stimuli-responsive drug delivery systems.
Conclusion:
In-Ehpg is a synthetic polymer that has been extensively used in the field of drug delivery. The polymer offers several advantages for the development of new drug delivery systems, including its biocompatibility, biodegradability, and water solubility. In-Ehpg-based drug delivery systems have been tested in vitro and in vivo, and have shown promising results in the treatment of various diseases. There are several future directions for the development of In-Ehpg-based drug delivery systems, including the optimization of the properties of the polymer for specific applications and the testing of the polymer in clinical trials.
合成法
In-Ehpg is synthesized by polymerizing In-Ehpg(2-hydroxypropyl) methacrylamide monomers using a free radical initiator. The resulting polymer has a high molecular weight and a narrow molecular weight distribution. The polymerization reaction can be carried out using different methods, including solution polymerization, emulsion polymerization, and precipitation polymerization. The choice of polymerization method depends on the desired properties of the polymer and the intended application.
科学的研究の応用
In-Ehpg has been extensively used in the field of drug delivery due to its unique properties, including biocompatibility, biodegradability, and water solubility. The polymer can be used to encapsulate a wide range of drugs, including small molecules, peptides, and proteins. In-Ehpg-based drug delivery systems have been tested in vitro and in vivo, and have shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
特性
CAS番号 |
132830-15-0 |
|---|---|
製品名 |
In-Ehpg |
分子式 |
C18H16InN2O6- |
分子量 |
467.2 g/mol |
IUPAC名 |
2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;indium-111(3+) |
InChI |
InChI=1S/C18H20N2O6.In/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);/q;+3/p-4/i;1-4 |
InChIキー |
RWAZXYXDUOVRLB-JWFOFJTQSA-J |
異性体SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[111In+3] |
SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[In+3] |
正規SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[In+3] |
同義語 |
In-EHPG indium(111)-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) N.N'-ethylenebis(2-hydroxyphenyl)glycine-indium(111) complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



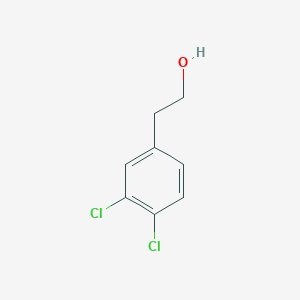

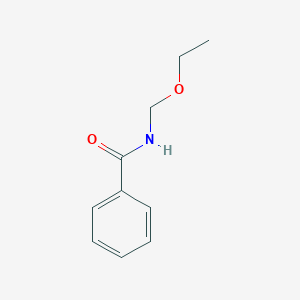
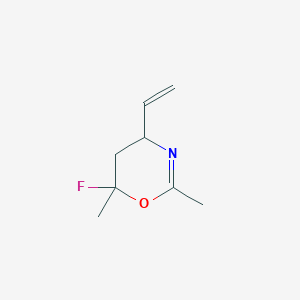
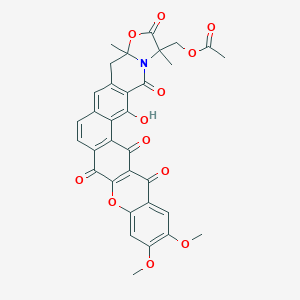
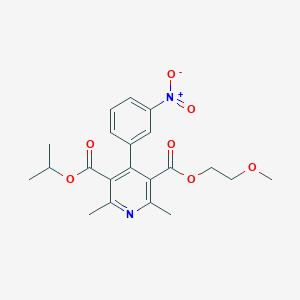
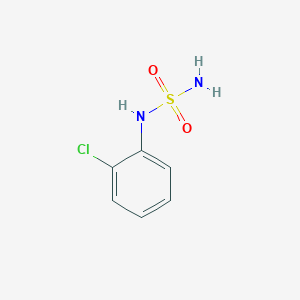
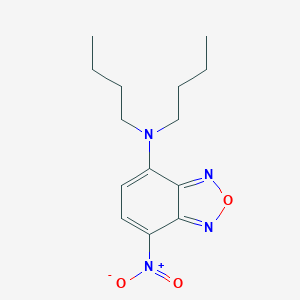
![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)
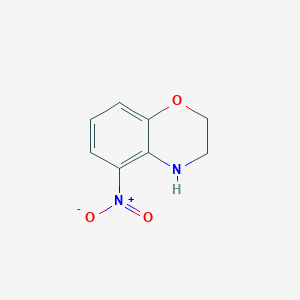
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
